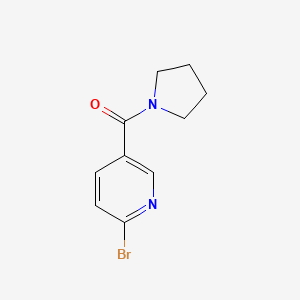
1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine
Overview
Description
“1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” is a chemical compound with the molecular formula C9H11BrN2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFRs), making them an attractive strategy for cancer therapy .
Molecular Structure Analysis
The molecular structure of “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” consists of a pyridine ring substituted at the 5-position with a bromine atom and at the 3-position with a methanamine group that is further substituted with a cyclopropyl group . The exact three-dimensional structure and conformation would depend on the spatial arrangement of these substituents around the pyridine ring.Scientific Research Applications
Synthesis and Biological Evaluation
- A study focused on the synthesis of a novel azetidine derivative, which displayed acceptable antibacterial and antifungal activity. This suggests the potential of such compounds in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).
Antidepressant Drug Candidates
- Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, identified compounds with robust antidepressant-like activity. This demonstrates the therapeutic potential of such compounds in treating depression (Sniecikowska et al., 2019).
Chemical Synthesis Techniques
- A study described an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the versatility of brominated compounds in organic synthesis and the development of pharmaceuticals (Hirokawa, Horikawa, & Kato, 2000).
Polymer Chemistry
- Combining atom transfer radical polymerization and click chemistry for the synthesis of end-functional polymers showcases the application in materials science, particularly in creating polymers with specific end-group functionalities (Lutz, Börner, & Weichenhan, 2005).
Antimicrobial and Anticancer Activities
- A new series of quinoline derivatives carrying a 1,2,3-triazole moiety demonstrated moderate to very good antibacterial and antifungal activities. This underscores the role of such compounds in developing new antimicrobials (Thomas, Adhikari, & Shetty, 2010).
- Synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine condensed with 5-bromo-2-hydroxybenzaldehyde were explored for their antimicrobial and anticancer activities, showing good biological efficacy in both assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Mechanism of Action
While the exact mechanism of action of “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” is not specified, pyridine derivatives have been reported to inhibit FGFRs, which play an essential role in various types of tumors . Therefore, these compounds could potentially be used in cancer therapy .
Future Directions
The future research directions for “1-(5-bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine” and similar compounds could involve further exploration of their potential as FGFR inhibitors for cancer therapy . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could provide valuable information for their potential applications in pharmaceutical chemistry.
properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-1-cyclopropylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-3-9(6-13-7-10)5-12-4-8-1-2-8/h3,6-8,12H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJDPVSBQLFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734083 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179513-34-8 | |
| Record name | 1-(5-Bromopyridin-3-yl)-N-(cyclopropylmethyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



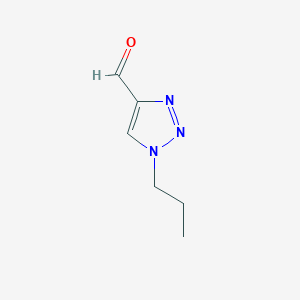
(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
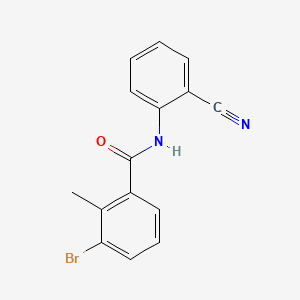


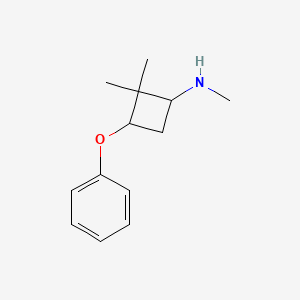
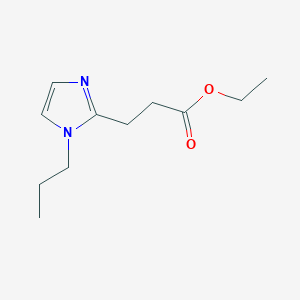
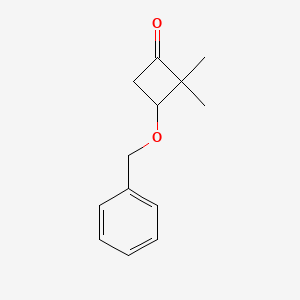


![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)
